molecular formula C7H5F3N2O2 B13249785 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid CAS No. 933751-97-4

2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid

Cat. No.: B13249785
CAS No.: 933751-97-4
M. Wt: 206.12 g/mol
InChI Key: YVANTSWDUAESDB-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H5F3N2O2. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 4-position. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs2CO3) as a base. The reaction is carried out in a suitable solvent, such as ethanol, at room temperature for 2-3 hours. The resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may be scaled up using industrial crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its diffusion across cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

CAS No.

933751-97-4

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H5F3N2O2/c1-3-11-4(6(13)14)2-5(12-3)7(8,9)10/h2H,1H3,(H,13,14)

InChI Key

YVANTSWDUAESDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

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